This compound is classified as an α-amino acid derivative, specifically a substituted phenylpropanoic acid. It is synthesized from simpler precursors through various organic reactions. The Boc group is commonly used in peptide synthesis and organic transformations due to its ease of introduction and removal.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid typically involves several key steps:
Technical parameters such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and reaction time are critical for optimizing yield and enantiomeric purity .
The molecular structure of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid can be characterized by its stereochemistry and functional groups:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure and purity of the synthesized compound .
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid can participate in various chemical reactions:
These reactions are crucial for its application in peptide synthesis and drug development .
The mechanism of action of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid primarily relates to its role as a building block in peptide synthesis:
Its chiral nature may also affect its binding affinity and specificity in biological systems, making it a valuable component in drug design .
The physical and chemical properties of (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid include:
These properties are essential for determining handling procedures and potential applications in various environments .
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid has several significant applications:
The versatility of this compound makes it an important tool in both academic research and industrial applications .
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid (CAS 117027-46-0) is a chiral α-amino acid derivative with the molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.40 g/mol. Its structure integrates three key functional domains:
Table 1: Molecular Characteristics
Property | Value/Description |
---|---|
IUPAC Name | (R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Chiral Center | Cα (R-configuration) |
Protection Group Stability | Stable to bases/nucleophiles; cleaved by strong acids |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, acetonitrile), while the diphenyl moiety imparts conformational rigidity. This combination allows the compound to serve as a stereochemically constrained building block in peptide synthesis, where the bulky aromatic side chains influence secondary structure formation in synthetic peptides . Spectroscopic characterization, including Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry, confirms regioisomeric purity and absolute configuration .
The compound emerged in the late 1980s–early 1990s alongside advances in asymmetric amino acid synthesis. Its design addresses two synthetic challenges:
Industrial-scale production now leverages enantioselective catalytic hydrogenation or diastereomeric crystallization for >99% enantiomeric excess. The Boc-protection strategy became dominant post-1990 due to its compatibility with solid-phase peptide synthesis (SPPS) methodologies. Unlike carbobenzyloxy (Cbz) protection, Boc deprotection uses mild acids (e.g., trifluoroacetic acid), leaving peptide backbones intact [6]. This compound’s synthesis exemplifies the broader shift toward modular, stereocontrolled amino acid derivatives for biomedical research .
Pharmacological Relevance
Chirality dictates bioactivity and target selectivity due to enantioselective binding to proteins. The (R)-enantiomer’s spatial arrangement enables optimal interactions with chiral biological targets, as evidenced by:
Table 2: Impact of Chirality on Drug Development
Regulatory Aspect | Requirement |
---|---|
Stereochemistry specification | Mandatory declaration of absolute configuration |
Racemate vs. enantiomer | Justification for racemate use required |
Enantiomeric purity | ≥98% ee typically required for single-enantiomer drugs |
This compound’s (R)-configuration makes it valuable for designing peptide-based therapeutics with enhanced metabolic stability and target engagement. Its constrained diphenyl side chain mimics protein turn motifs, enabling enzyme inhibition studies [9].
Material Science Applications
In non-pharmacological domains, the compound contributes to:
Over 58% of FDA-approved drugs (2013–2022) are single enantiomers, underscoring the industrial imperative for chiral building blocks like this Boc-diphenylalanine derivative [3]. Its synthesis and application reflect the convergence of stereochemical precision and functional versatility in modern chemistry.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4